REACTION_CXSMILES
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S(Cl)([Cl:3])=O.[CH2:5]([C:9]1[CH:17]=[CH:16][C:12]([C:13](O)=[O:14])=[CH:11][CH:10]=1)[C:6]([CH3:8])=[O:7]>C1C=CC=CC=1>[CH2:5]([C:9]1[CH:17]=[CH:16][C:12]([C:13]([Cl:3])=[O:14])=[CH:11][CH:10]=1)[C:6]([CH3:8])=[O:7]
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Name
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|
Quantity
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1.45 mL
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Name
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4-acetonylbenzoic acid
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Quantity
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3.56 g
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Type
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reactant
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Smiles
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C(C(=O)C)C1=CC=C(C(=O)O)C=C1
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Name
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|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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C1=CC=CC=C1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture refluxed for 1 hour
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Duration
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1 h
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Type
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CUSTOM
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Details
|
Benzene was evaporated
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Name
|
|
Type
|
product
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Smiles
|
C(C(=O)C)C1=CC=C(C(=O)Cl)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |